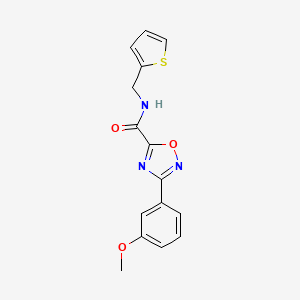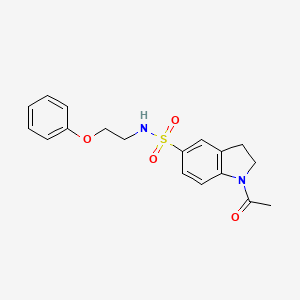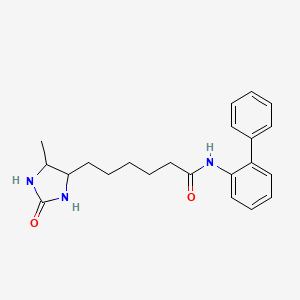![molecular formula C22H20N2O6 B11064336 Dimethyl 4-{3-[(furan-2-ylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B11064336.png)
Dimethyl 4-{3-[(furan-2-ylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic properties . The structure of this compound includes a pyridine ring substituted with dimethyl groups and a furylcarbonylamino phenyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE typically involves a multistep synthetic route. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing in a suitable solvent such as ethanol or isopropanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . The compound’s binding to these enzymes reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE can be compared with other dihydropyridine derivatives such as nifedipine, felodipine, and amlodipine . While these compounds share a similar core structure, DIMETHYL 4-{3-[(2-FURYLCARBONYL)AMINO]PHENYL}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE is unique due to the presence of the furylcarbonylamino phenyl group, which imparts distinct biological activities and chemical properties .
Similar compounds include:
Nifedipine: Used as a calcium channel blocker in the treatment of hypertension.
Felodipine: Another calcium channel blocker with similar therapeutic uses.
Amlodipine: Widely used in the management of cardiovascular diseases.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
dimethyl 4-[3-(furan-2-carbonylamino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H20N2O6/c1-12-17(21(26)28-3)19(18(13(2)23-12)22(27)29-4)14-7-5-8-15(11-14)24-20(25)16-9-6-10-30-16/h5-11H,1-4H3,(H,24,25) |
InChI Key |
IUGNGUSVDCONTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064262.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11064284.png)
![4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11064285.png)


![2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide](/img/structure/B11064291.png)

![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)
![Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-](/img/structure/B11064303.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide](/img/structure/B11064310.png)
![3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11064314.png)
![N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11064316.png)
